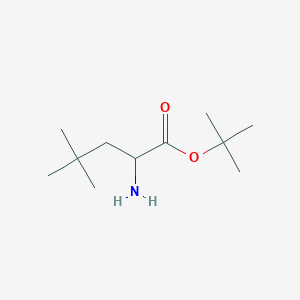

Tert-butyl 2-amino-4,4-dimethylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-10(2,3)7-8(12)9(13)14-11(4,5)6/h8H,7,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHPXSQVDDWLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Tert Butyl 2 Amino 4,4 Dimethylpentanoate

General Approaches to the Synthesis of α-Amino Esters

General methods for forming α-amino esters can be broadly categorized into two approaches: the modification of a pre-existing amino acid or the construction of the amino acid skeleton from simpler precursors.

The most direct route to Tert-butyl 2-amino-4,4-dimethylpentanoate is the esterification of its parent carboxylic acid, 2-amino-4,4-dimethylpentanoic acid. The formation of tert-butyl esters is notoriously difficult via standard Fischer esterification due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack by tert-butanol (B103910) and promotes competing elimination reactions.

A more recent and convenient method involves reacting N-protected amino acids directly with tert-butanol. rjsvd.combohrium.com This reaction is facilitated by the use of anhydrous magnesium sulfate (B86663) and an excess of a Lewis acid, such as boron trifluoride diethyl etherate, to afford the desired tert-butyl esters in good yields. rjsvd.combohrium.comresearchgate.net The use of benzotriazole (B28993) esters, formed in-situ from the carboxylic acid, as intermediates has also been shown to be effective for the esterification of tertiary alcohols. researchgate.net

Table 1: Comparison of Selected Esterification Methods for Tert-Butyl Esters

| Method | Reagents | Substrate Requirement | Notes |

|---|---|---|---|

| Isobutylene (B52900) Method | Isobutylene, H₂SO₄ or PTSA | Amino acid | Low yields (e.g., 35%) reported without N-protection. google.com |

| Boron Trifluoride Method | tert-Butanol, BF₃·OEt₂, MgSO₄ | N-protected amino acid | Affords good yields and tolerates various side chains. rjsvd.combohrium.com |

| Di-tert-butyl dicarbonate (B1257347) | (Boc)₂O, DMAP | Carboxylic Acid | A common method for creating tert-butyl esters from carboxylic acids. |

| Benzotriazole Esters | HOBt, EDC, tert-butanol, DMAP | Carboxylic Acid | Efficient for sterically hindered alcohols. researchgate.net |

An alternative to esterifying the parent amino acid is to introduce the amino group at the α-position of a pre-formed ester backbone, such as tert-butyl 4,4-dimethyl-2-oxopentanoate. This precursor can be synthesized from the corresponding α-keto acid. The amination can be achieved through several powerful transformations.

Reductive Amination: This is a cornerstone of amine synthesis. The α-keto ester is reacted with an amine source, typically ammonia (B1221849) or a protected amine equivalent like benzylamine, to form an intermediate imine. The imine is then reduced in situ to the desired α-amino ester. Modern biocatalytic methods employing imine reductases (IREDs) offer a highly enantioselective route for this transformation, providing access to both enantiomers of N-substituted α-amino esters with high conversion under mild conditions. nih.gov Ruthenium-catalyzed direct asymmetric reductive amination of α-keto acetals also provides a platform for synthesizing diverse α-functionalized amines. rsc.org

Biomimetic Transamination: Inspired by biological systems that use pyridoxamine, chemical transamination provides another route. acs.orgacs.org This process involves the reaction of an α-keto ester with an amine donor, catalyzed by a chiral base. Quinine derivatives have been shown to be effective catalysts, facilitating the synthesis of a wide variety of α-amino esters in high yields and with significant enantioselectivity. acs.orgacs.org

Other Methods: Other strategies include the reduction of α-nitro or α-oxime esters. researchgate.net For example, ethyl nitroacetate (B1208598) can serve as a glycine (B1666218) template, which can be condensed with aldehydes and subsequently reduced to form the α-amino ester. nih.gov

Stereoselective Synthesis of Enantiopure this compound

For applications in pharmaceuticals and other biologically active molecules, obtaining the amino acid ester as a single enantiomer is critical. This is achieved through asymmetric synthesis, which can be broadly divided into substrate-controlled (chiral auxiliary) and catalyst-controlled methods.

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent chemical transformation to occur on one face of the molecule, leading to a diastereoselective outcome. After the key bond is formed, the auxiliary is removed, yielding the enantiomerically enriched product.

Ellman's Auxiliary: One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide, often called Ellman's auxiliary. wikipedia.orgyale.edu In a potential synthesis of the target compound, the auxiliary would be condensed with tert-butyl glyoxylate (B1226380) to form a chiral N-tert-butanesulfinyl imine. The stereochemical outcome is then controlled during the nucleophilic addition of a neopentyl organometallic reagent (e.g., neopentyl magnesium bromide) to the imine's C=N bond. harvard.edu The resulting sulfinamide is then cleaved under acidic conditions to reveal the free primary amine of the target amino acid ester. harvard.edu

Schiff Base Complexes: Another powerful method involves the asymmetric alkylation of a glycine equivalent complexed with a chiral ligand and a metal ion. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base. mdpi.com This complex can then be alkylated with a suitable electrophile, such as 1-iodo-2,2-dimethylpropane, to introduce the neopentyl side chain. The reaction proceeds with high diastereoselectivity, controlled by the chiral ligand. Subsequent decomplexation releases the chiral ligand for reuse and provides the desired α-amino acid. mdpi.com

Table 2: Selected Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

| Auxiliary Type | Key Intermediate | Key Transformation | Typical Selectivity |

|---|---|---|---|

| tert-Butanesulfinamide (Ellman) | Chiral N-sulfinyl imine | Nucleophilic addition to C=N | High diastereoselectivity (>90% de). harvard.edu |

| Oxazolidinones (Evans) | N-Acyl oxazolidinone | Enolate alkylation | High diastereoselectivity. wikipedia.org |

| Ni(II)-Schiff Base Complex | Chiral Ni(II)-glycinate complex | Asymmetric alkylation | High diastereoselectivity (>99% de). mdpi.com |

| Imidazolidin-4-one | Chiral imidazolidinone derivative | Enolate alkylation | Excellent selectivity (>99.5:0.5 e.r.). researchgate.net |

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.

This is one of the most robust and widely used methods for synthesizing chiral α-amino acids. The strategy requires the synthesis of a prochiral precursor, typically an N-acyl-α,β-dehydroamino acid ester (an enamide). This precursor contains a carbon-carbon double bond at the α-position.

The key step is the hydrogenation of this double bond using hydrogen gas and a chiral transition metal catalyst. Rhodium and Ruthenium complexes containing chiral phosphine (B1218219) ligands (e.g., DuPhos, DIPAMP, JosiPhos) are commonly employed. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the hydrogen to add to one face of the double bond, thereby establishing the stereocenter at the α-carbon with very high levels of enantioselectivity (often >99% ee). pnas.orgacs.org

For the synthesis of this compound, this would involve the preparation of tert-butyl 2-(acetylamino)-4,4-dimethylpent-2-enoate. Subsequent asymmetric hydrogenation with a suitable chiral Rhodium catalyst would yield the N-acetyl protected form of the target amino acid ester with high enantiopurity.

Asymmetric Catalysis in α-Amino Acid Ester Formation

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. nih.govthieme.de This method typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions, facilitated by a chiral phase-transfer catalyst. For the synthesis of this compound, a key substrate would be the N-(diphenylmethylene)glycine tert-butyl ester. The enolate of this Schiff base can be generated in the presence of a base and then alkylated with a suitable neopentyl halide.

The success of this approach hinges on the selection of an appropriate chiral phase-transfer catalyst. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been extensively used for the asymmetric alkylation of glycine imines, affording a wide range of α-amino acid derivatives with high enantiomeric excess. nih.goviris-biotech.dersc.orgnih.gov For instance, O-alkyl N-anthracenylmethyl derivatives of cinchonidine (B190817) have demonstrated high efficiency in similar transformations. nih.gov

A proposed reaction scheme for the asymmetric phase-transfer catalytic synthesis of this compound is shown below:

Scheme 1: Asymmetric Phase-Transfer Catalysis

N-(Diphenylmethylene)glycine tert-butyl ester is reacted with neopentyl bromide in a biphasic system (e.g., toluene/aqueous KOH) with a chiral phase-transfer catalyst, such as a cinchonidinium salt, to yield the desired product after hydrolysis of the imine.

The steric bulk of the neopentyl group may present a challenge, potentially slowing down the reaction rate and affecting the enantioselectivity. The choice of the chiral catalyst and optimization of reaction conditions, such as temperature, concentration, and the nature of the base, are crucial to overcome these hurdles.

Enzyme-Catalyzed Kinetic Resolution and Asymmetric Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiomerically pure amino acids. researchgate.netnih.govnih.govacs.org Lipase-catalyzed kinetic resolution is a particularly effective strategy for separating racemic mixtures of amino acid esters. nih.govnih.gov In this process, a lipase (B570770) selectively catalyzes the hydrolysis or transesterification of one enantiomer of the racemic this compound, leaving the other enantiomer unreacted.

Candida antarctica lipase B (CAL-B) is a versatile and widely used biocatalyst for the resolution of a variety of chiral compounds, including amino acid derivatives. thieme.deresearchgate.net The enantioselectivity of the resolution is often high, leading to both the acylated product and the unreacted amino ester with excellent enantiomeric excess (ee). thieme.de

The following table summarizes representative results for the lipase-catalyzed kinetic resolution of a related tert-butyl carbamate, demonstrating the potential of this method.

| Catalyst | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | Enantioselectivity (E) |

| CAL-B | 12 | 47 | 88 | >99 | >200 |

| CAL-B | 24 | 50 | >99 | >99 | >200 |

Data adapted from a study on the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. thieme.de

In addition to kinetic resolution, asymmetric synthesis using enzymes is also a viable route. For instance, L-amino acid deaminase (LAAD) can catalyze the stereoselective amination of α-keto acids. acs.org The synthesis of L-tert-leucine, a structurally similar amino acid, has been achieved through the reductive amination of trimethylpyruvic acid using leucine (B10760876) dehydrogenase (LeuDH). chemicalbook.com A similar enzymatic strategy could potentially be developed for this compound, starting from the corresponding α-keto acid.

Diastereoselective Synthetic Routes

Diastereoselective synthesis provides another avenue for obtaining enantiomerically pure this compound. A common approach involves the alkylation of a chiral glycine enolate equivalent. iris-biotech.deresearchgate.net Chiral auxiliaries are employed to direct the stereochemical outcome of the alkylation reaction.

One such method utilizes a chiral glycine derivative containing a phenylethyl group as the chiral auxiliary. The lithium enolate of this derivative can be generated and then alkylated with neopentyl iodide. The chiral auxiliary is subsequently cleaved to yield the desired amino acid ester. Studies on similar systems have shown that the N-(1-phenylethyl)benzamide chiral auxiliary can induce substantial diastereoselectivity in the alkylation of glycinate (B8599266) enolates. iris-biotech.deresearchgate.net

The diastereomeric ratio of the products is a critical factor in this approach. The following table illustrates the diastereoselectivity achieved in the alkylation of a chiral N-benzoyl glycinate with methyl iodide, which serves as a model for the potential outcomes with neopentyl iodide.

| Entry | Electrophile | Additive | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | MeI | - | 75 | 78:22 |

| 2 | MeI | DMPU (1 equiv) | 68 | 78:22 |

Data adapted from a study on the diastereoselective alkylation of a chiral N-benzoyl glycinate. scilit.com

Classical Resolution Techniques for Racemic this compound

Classical resolution remains a widely practiced method for separating enantiomers on both laboratory and industrial scales. libretexts.orglibretexts.org This technique involves the reaction of the racemic amino acid ester with a chiral resolving agent to form a pair of diastereomeric salts. rsc.orgacs.org Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. rsc.org

For the resolution of racemic this compound, which is a basic compound, a chiral acid would be the resolving agent of choice. Commonly used chiral acids for the resolution of racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgacs.org

The process involves dissolving the racemic amino ester and the chiral acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. After separation, the desired enantiomer of the amino ester can be liberated from the salt by treatment with a base. The success of this method depends on the availability of a suitable chiral resolving agent that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers.

Protecting Group Strategies for the Amine and Carboxyl Functionalities in the Synthesis of this compound

The synthesis and manipulation of amino acids and peptides require the use of protecting groups to prevent unwanted side reactions at the amine and carboxyl functionalities. nih.govnih.goviris-biotech.de

N-Terminal Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-amino function in amino acid chemistry. nih.govnih.govresearchgate.netresearchgate.net It is stable under a wide range of conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.govresearchgate.net

The N-Boc protection of this compound can be achieved by reacting the amino ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. researchgate.net

Scheme 2: N-Boc Protection

This compound is reacted with di-tert-butyl dicarbonate and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield N-Boc-protected this compound.

The steric hindrance of the neopentyl group and the tert-butyl ester might necessitate optimized reaction conditions for both protection and deprotection to ensure high yields.

Orthogonal Protecting Group Chemistry for Multi-Step Synthesis

In multi-step syntheses, particularly in peptide synthesis, an orthogonal protecting group strategy is essential. nih.govnih.gov This strategy allows for the selective removal of one protecting group in the presence of others. iris-biotech.de For peptides containing this compound, a common orthogonal scheme would involve the use of the Boc group for N-terminal protection and other protecting groups for the side chains of other amino acids that are stable to the acidic conditions used for Boc removal.

A widely used orthogonal partner to the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. nih.govnih.gov This allows for the selective deprotection of either the N-terminus or a side-chain functional group without affecting the other.

The choice of protecting groups becomes even more critical when dealing with sterically hindered amino acids like this compound, as the reactivity of the functional groups can be significantly influenced by the bulky side chain. Careful selection of compatible and efficiently removable protecting groups is paramount for the successful synthesis of complex molecules incorporating this amino acid.

Novel and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which emphasize the use of sustainable and environmentally benign methodologies, are increasingly influencing the design of synthetic routes for complex molecules. In the context of this compound, several innovative strategies, including chemoenzymatic methods and the use of green catalysts, are being investigated to overcome the limitations of traditional synthetic protocols.

Chemoenzymatic Synthesis: A Powerful Tool for Asymmetric Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, has emerged as a powerful strategy for the synthesis of chiral amino acids and their derivatives. rsc.orgrsc.orgresearchgate.net Enzymes such as lipases, proteases, and dehydrogenases offer exquisite stereoselectivity, often operating under mild reaction conditions in aqueous media, thereby aligning with the core tenets of green chemistry. atlantis-press.com

For the synthesis of sterically hindered amino acid esters, lipase-catalyzed reactions are particularly promising. Lipases can be employed for the kinetic resolution of racemic mixtures of amino acid esters, selectively hydrolyzing one enantiomer to the corresponding amino acid while leaving the other enantiomer as the ester. This approach has been successfully applied to the synthesis of various tert-butyl amino esters. While a specific lipase-catalyzed synthesis of this compound has not been extensively reported, the general methodology is highly applicable.

A plausible chemoenzymatic route could involve the synthesis of a racemic mixture of 2-amino-4,4-dimethylpentanoic acid, followed by its esterification to the tert-butyl ester. Subsequent kinetic resolution using an immobilized lipase, such as Candida antarctica lipase B (CALB), could then yield the enantiomerically pure target compound. The efficiency of such a resolution would depend on the substrate specificity of the lipase and the optimization of reaction parameters.

Illustrative Data for Lipase-Catalyzed Resolution of Amino Acid Esters:

| Enzyme | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of Ester (%) | Reference |

| Novozym 435 (CALB) | Racemic ethyl 4-chloro-3-hydroxybutanoate | 1,4-Dioxane | 30 | >99 | nih.gov |

| Papain | L-Ala-Aib-L-Ala-OEt | Aqueous buffer | 40 | N/A (Polymerization) | researchgate.net |

Biocatalytic Reductive Amination: A Green Route to Chiral Amines

Another promising green approach is biocatalytic reductive amination. This method utilizes enzymes like amine dehydrogenases (AmDHs) or transaminases (TAs) to convert a keto acid precursor directly into the corresponding amino acid. rsc.orgresearchgate.net This one-pot reaction often proceeds with high enantioselectivity and avoids the use of harsh reagents and protecting group manipulations that are common in traditional chemical syntheses.

For the synthesis of this compound, a potential precursor would be tert-butyl 2-keto-4,4-dimethylpentanoate. This keto ester could be subjected to reductive amination using an engineered AmDH or a TA in the presence of an amine donor (e.g., ammonia or an amino acid like L-alanine) and a reducing equivalent (e.g., NADH or a cofactor regeneration system). The steric hindrance of the neopentyl group would necessitate the use of an enzyme with a suitable active site, which could be identified through enzyme screening or protein engineering.

Data on Biocatalytic Reductive Amination of Ketones:

| Enzyme | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) (%) | Reference |

| Amine Dehydrogenase (from Caldalkalibacillus thermarum) | Cyclohexanone | Ammonia | Cyclohexylamine | >99 | orgsyn.org |

| Transaminase (from Vibrio fluvialis) | Benzaldehyde | L-Alanine | (R)-Phenylglycinamine | >99 | researchgate.net |

Novel Catalytic Systems and Green Solvents

Beyond enzymatic methods, the development of novel catalytic systems and the use of green solvents are central to modern synthetic chemistry. For the synthesis of sterically hindered esters like this compound, methods that avoid harsh acidic or basic conditions are desirable to prevent side reactions and racemization.

One such approach involves the use of hypervalent iodine(III) reagents in a metal-free system to facilitate the formation of amide and ester bonds, even between sterically hindered fragments. rsc.org This method proceeds under mild conditions and offers a green alternative to traditional coupling reagents that often generate stoichiometric amounts of waste.

The choice of solvent also plays a crucial role in the environmental impact of a synthesis. The replacement of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a key objective of green chemistry. While traditional methods for the preparation of tert-butyl esters often rely on the use of strong acids like perchloric acid or sulfuric acid in solvents like dioxane, newer methods are exploring more benign conditions. researchgate.netgoogle.com For instance, the use of solid acid catalysts or enzymatic methods in greener solvents can significantly improve the sustainability of the process.

Chemical Reactivity and Transformations of Tert Butyl 2 Amino 4,4 Dimethylpentanoate

Reactions Involving the α-Amino Group

The primary amino group in tert-butyl 2-amino-4,4-dimethylpentanoate is a nucleophilic center, readily participating in reactions typical of α-amino acids, such as acylation, derivatization, and condensation with carbonyl compounds.

The formation of an amide bond (peptide bond) is a fundamental transformation of the α-amino group. bachem.com This reaction involves the acylation of the amine by the activated carboxyl group of another amino acid. bachem.com Due to the inherent stability of carboxylic acids, direct condensation is inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amino group of this compound. youtube.com

Activation: A protected amino acid reacts with a coupling reagent to form a reactive intermediate. bachem.com

Acylation: The α-amino group of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the peptide bond. bachem.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as HBTU and HATU. bachem.comyoutube.com The choice of reagent can be critical, especially given the steric hindrance from the neopentyl group, which may necessitate more reactive coupling agents or longer reaction times to achieve high yields. bachem.com In situ neutralization protocols, where the TFA salt of the deprotected amine is neutralized during the coupling step, are often used to streamline the process. peptide.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example(s) | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com |

| Uronium/Aminium | HBTU, HATU, TBTU | Forms an activated ester (often with additives like HOBt or HOAt) that readily reacts with the amine. bachem.com |

| Triazines | DMTMM | Mediates peptide couplings, proving particularly effective in aqueous or alcoholic solutions with low racemization. bachem.com |

The primary amine of this compound can be chemically modified or "derivatized" for various purposes, including enhancing detection in analytical methods or altering the molecule's properties for further synthetic steps. nih.gov Derivatization often involves reacting the nucleophilic amine with a reagent that introduces a new functional group, frequently one that is chromophoric or fluorogenic. nih.govmdpi.com

For instance, reagents like o-phthaldialdehyde (OPA), when used with a thiol, react with primary amines to form highly fluorescent isoindole derivatives. nih.gov Other pyrylium-based reagents can specifically modify primary amines, improving their ionization efficiency for mass spectrometry analysis. mdpi.com The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has also been reported, demonstrating the coupling of hindered amines to amino acids. nih.gov

Table 2: Selected Reagents for Amine Derivatization

| Reagent | Resulting Derivative | Purpose |

|---|---|---|

| o-Phthaldialdehyde (OPA) / Thiol | Fluorescent isoindole | HPLC with fluorescence detection. nih.gov |

| 2,4,6-Trimethylpyrylium (TMPy) | Pyridinium salt | Enhanced ionization for mass spectrometry. mdpi.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine (carbamate) | N-protection in peptide synthesis. libretexts.orgatlantis-press.com |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Fmoc-protected amine (carbamate) | N-protection in peptide synthesis. libretexts.org |

The primary amino group readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. chemsociety.org.ng This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). chemsociety.org.ngnih.gov

The general mechanism proceeds as follows:

Nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate.

Proton transfer from the nitrogen to the oxygen.

Elimination of water to form the iminium ion.

Deprotonation to yield the final Schiff base.

Schiff bases derived from amino acids and their esters are significant ligands capable of coordinating with metal ions through the imine nitrogen and another donor atom. researchgate.netmdpi.com The stability of the resulting Schiff base can be influenced by the structure of the carbonyl compound; aromatic aldehydes generally form more stable, conjugated imines compared to aliphatic aldehydes. chemsociety.org.ng

Transformations of the tert-Butyl Ester Moiety

The tert-butyl ester is a key feature of the molecule, serving primarily as a protecting group for the carboxylic acid functionality. Its reactivity is dominated by cleavage under acidic conditions, while it remains highly stable to base-catalyzed hydrolysis. acsgcipr.org

Hydrolysis of the tert-butyl ester regenerates the parent carboxylic acid, 2-amino-4,4-dimethylpentanoic acid. The mechanism of this transformation is highly dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis (Cleavage): Tert-butyl esters are exceptionally sensitive to acid. acsgcipr.org The cleavage does not proceed through the typical acyl-oxygen cleavage pathway seen in most ester hydrolyses. Instead, it follows an A-AL1 mechanism involving alkyl-oxygen cleavage via a stable tertiary carbocation. acsgcipr.orgpearson.com

The carbonyl oxygen is protonated by a strong acid (e.g., trifluoroacetic acid - TFA, HCl). acsgcipr.orgyoutube.com

The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, releasing the highly stable tert-butyl carbocation and the free carboxylic acid. acsgcipr.orgpearson.com

The tert-butyl cation is then typically trapped by a nucleophile or undergoes elimination. In the presence of TFA, it is deprotonated to form gaseous 2-methylpropene (isobutylene). stackexchange.com

This selective lability under acidic conditions, while being stable to base, makes the tert-butyl ester an excellent protecting group in multi-step syntheses like solid-phase peptide synthesis. peptide.com

Base-Catalyzed Hydrolysis (Saponification): Saponification is the hydrolysis of an ester under basic conditions. For most esters, this involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, tert-butyl esters are notoriously resistant to saponification. This resistance is due to the significant steric hindrance provided by the bulky tert-butyl group, which shields the electrophilic carbonyl carbon from nucleophilic attack. Consequently, forcing conditions are required, and the reaction is often impractical for preparative purposes. acsgcipr.org

Table 3: Comparison of Hydrolysis Mechanisms for this compound

| Condition | Mechanism Type | Key Intermediate | Reactivity | Products |

|---|---|---|---|---|

| Acidic (e.g., TFA) | AAL1 (Alkyl-Oxygen Cleavage) | Tert-butyl carbocation | High; reaction is rapid under mild conditions. acsgcipr.orgstackexchange.com | 2-Amino-4,4-dimethylpentanoic acid, Isobutylene (B52900). stackexchange.com |

| Basic (e.g., NaOH) | BAC2 (Acyl-Oxygen Cleavage) | Tetrahedral intermediate | Very low; sterically hindered and generally unreactive. acsgcipr.org | (Practically no reaction) |

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For tert-butyl esters, this transformation can be challenging but is achievable using specific catalysts that can operate under mild conditions. nih.gov

The reaction can be catalyzed by various means:

Lewis Acids: Zinc bromide (ZnBr₂) has been shown to mediate the hydrolysis of tert-butyl esters. researchgate.net Other Lewis acids like SnCl₂ can be used to generate acid chloride intermediates in situ from tert-butyl esters, which then react with alcohols to form new esters. organic-chemistry.org

Borane Catalysts: The use of B(C₆F₅)₃ has been reported for the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org

Other Catalysts: Iodine has been shown to catalyze the transesterification of β-keto esters, a reaction that proceeds via an enol intermediate. nih.gov While the target molecule is not a β-keto ester, this illustrates the diversity of catalysts explored for such transformations.

These methods provide pathways to modify the ester functionality without cleaving it to the carboxylic acid, offering alternative synthetic routes for creating different ester derivatives of 2-amino-4,4-dimethylpentanoic acid.

Selective Cleavage of the tert-Butyl Ester

The tert-butyl ester of 2-amino-4,4-dimethylpentanoate serves as a crucial carboxylic acid protecting group, particularly valued for its stability under neutral and basic conditions. acsgcipr.org Its removal, or deprotection, is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl cation. acsgcipr.org However, the need for chemoselectivity in complex molecules, where other acid-sensitive groups may be present, has driven the development of milder and more selective cleavage methods.

A variety of reagents can be employed for this transformation, offering a range of selectivities and reaction conditions. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective but can lead to the decomposition of sensitive substrates or the removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. nih.govlookchem.com To address this, several alternative systems have been developed.

Lewis acids offer a milder approach. For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) has been used for the chemoselective hydrolysis of tert-butyl esters. nih.govscite.ai While effective, this method may also cleave other highly acid-labile groups like N-trityl. nih.govresearchgate.net A notable method that achieves high selectivity for tert-butyl ester cleavage in the presence of an N-Boc group utilizes a cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile (B52724). organic-chemistry.orgthieme-connect.comthieme-connect.com This approach is cost-effective and demonstrates broad functional group tolerance. thieme-connect.comthieme-connect.com

Other innovative methods include the use of silica (B1680970) gel in refluxing toluene, which provides a surprisingly mild and selective means of deprotection. lookchem.comresearchgate.net More recently, the use of a catalytic amount of the tris-4-bromophenylamminium radical cation, known as "magic blue," in conjunction with a silane (B1218182) has been reported for the mild cleavage of tert-butyl esters under neutral conditions. organic-chemistry.orgacs.org

Table 1: Reagents for Selective Cleavage of tert-Butyl Esters

| Reagent/System | Conditions | Selectivity Notes | Citations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM | Low; cleaves other acid-labile groups (e.g., Boc). | nih.govlookchem.com |

| Aqueous Phosphoric Acid | Aqueous solution | Mild and selective for tert-butyl groups over Cbz, benzyl (B1604629) esters, TBDMS ethers. | organic-chemistry.org |

| ZnBr₂ | DCM | Chemoselective, but can cleave N-Boc and N-trityl groups. | nih.govscite.airesearchgate.net |

| CeCl₃·7H₂O / NaI | Refluxing acetonitrile | High selectivity for O-tBu over N-Boc; no racemization reported. | organic-chemistry.orgthieme-connect.comthieme-connect.com |

| Silica Gel | Refluxing toluene | Mild; selective over tert-butyl ethers and TMSE esters. | lookchem.comresearchgate.netresearchgate.net |

| "Magic Blue" / Triethylsilane | DCM, room temp | Catalytic, mild, and neutral conditions. | organic-chemistry.orgacs.org |

| SOCl₂ | Room temperature | Selective for tert-butyl esters over benzyl, methyl, and ethyl esters. | organic-chemistry.org |

Reactions at the α-Carbon and Side Chain (4,4-dimethylpentyl)

Epimerization and Racemization Studies at the Stereocenter

The stereochemical integrity of the α-carbon is paramount in the synthesis of chiral molecules like amino acid derivatives. The α-proton of this compound is susceptible to epimerization or racemization under certain conditions, particularly those involving base. The propensity for racemization is a known issue for α-amino acid esters, as the α-proton is activated by the adjacent ester carbonyl group. nih.gov

Studies on various α-amino acid esters have shown that racemization can be facilitated by dissolution in mixtures of aliphatic ketones and carboxylic acids, such as acetone (B3395972) containing acetic acid. nih.gov The formation of an imine (Schiff base) with aldehydes, followed by aza-allyl tautomerization, is another well-documented pathway to racemization. researchgate.net

Conversely, many synthetic transformations have been optimized to preserve stereochemical integrity. For example, several of the selective deprotection methods for the tert-butyl ester, including those using CeCl₃·7H₂O-NaI and ZnBr₂, are reported to proceed without causing racemization at the α-center. researchgate.netorganic-chemistry.org Furthermore, modern catalytic methods, such as the ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols, have been developed to provide high yields with excellent retention of stereochemistry. d-nb.info Careful selection of reaction conditions, such as avoiding strong bases and elevated temperatures where possible, is crucial to prevent the loss of optical purity. nih.gov

Table 2: Conditions Affecting Stereochemical Integrity of α-Amino Acid Esters

| Condition / Reagent | Effect on Stereocenter | Mechanism/Notes | Citations |

|---|---|---|---|

| Strong Base | High risk of racemization | Deprotonation at the α-carbon to form a planar enolate. | nih.gov |

| Aldehydes (e.g., salicylaldehyde) | Can induce racemization | Formation of a Schiff base, followed by tautomerization. | researchgate.net |

| Ketones / Carboxylic Acids | Can induce racemization | Mechanism involves the formation of an enol or enolate intermediate. | nih.gov |

| CeCl₃·7H₂O / NaI | No racemization reported | Mild conditions for tert-butyl ester deprotection. | organic-chemistry.org |

| ZnBr₂ | No racemization reported | Lewis acidic conditions that avoid significant epimerization. | researchgate.net |

| Ru-catalyzed N-alkylation | High retention of stereochemistry | Optimized catalytic cycle that minimizes racemization pathways. | d-nb.info |

Functionalization of the Alkyl Side Chain (if applicable)

The side chain of this compound is a 4,4-dimethylpentyl group. Structurally, this is a neopentyl group ((CH₃)₃CCH₂–) attached to the α-carbon. medium.comucla.edu This side chain is characterized by a quaternary carbon, which renders it sterically hindered and generally unreactive towards many common chemical transformations.

Traditional nucleophilic substitution reactions at the neopentyl carbon are notoriously slow due to steric hindrance. youtube.com When forced under SN1 conditions, these reactions often proceed with a 1,2-methyl shift rearrangement to form a more stable tertiary carbocation, leading to skeletal isomerization rather than direct functionalization. youtube.com The side chain consists of unactivated C(sp³)–H bonds, which are inherently inert.

The functionalization of such a non-reactive alkyl side chain, if desired, would likely require advanced synthetic methods such as C–H activation. acs.orgacs.org This field of chemistry uses transition metal catalysts to selectively cleave a C–H bond and replace the hydrogen with a new functional group. youtube.com In principle, the amino or carboxylate groups within the molecule could act as directing groups to guide a metal catalyst to a specific C–H bond on the side chain, although this remains a significant synthetic challenge. As of now, specific examples of the functionalization of the 4,4-dimethylpentyl side chain in this particular amino acid ester are not widely reported in the literature, and its inertness is generally considered an advantage, preventing unwanted side reactions.

Compatibility with Diverse Reaction Conditions in Organic Synthesis

The synthetic utility of this compound is largely defined by the orthogonal nature of its protecting group and the general stability of its side chain. Orthogonal protection strategies are fundamental to complex synthesis, allowing for the selective removal of one protecting group in the presence of others. bham.ac.uk

The tert-butyl ester is highly stable under conditions used to remove other common protecting groups. For example, it is completely stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to cleave the fluorenylmethyloxycarbonyl (Fmoc) group from the amino terminus in peptide synthesis. peptide.com It is also stable to the catalytic hydrogenolysis conditions used to remove benzyl (Bzl) ethers and benzyloxycarbonyl (Cbz) groups. researchgate.net This three-way orthogonality between Boc (acid-labile), Fmoc (base-labile), and Cbz/Bzl (hydrogenolysis-labile) protecting groups is a cornerstone of modern peptide and organic synthesis. bham.ac.ukpeptide.com

The bulky and unreactive neopentyl side chain further enhances the compound's compatibility, as it does not interfere with most standard synthetic operations. The primary amino group can be acylated, alkylated, or engaged in peptide bond formation without affecting the ester or the side chain, assuming appropriate conditions are chosen to avoid racemization. d-nb.info

Table 3: Compatibility of the tert-Butyl Ester Moiety with Common Synthetic Reagents

| Reagent/Condition | Compatibility | Use Case / Comment | Citations |

|---|---|---|---|

| Piperidine / DBU | Stable | Removal of Fmoc group. | peptide.com |

| H₂ / Pd/C | Stable | Removal of Cbz and Benzyl (Bzl) groups. | researchgate.net |

| Strong Nucleophiles (e.g., LiOH, NaOH) | Stable | Resistant to saponification under typical conditions. | acsgcipr.org |

| Strong Acids (e.g., TFA, HCl) | Labile | Standard condition for cleavage. | acsgcipr.orgnih.gov |

| Lewis Acids (e.g., ZnBr₂, CeCl₃) | Labile | Milder conditions for cleavage. | nih.govthieme-connect.com |

| Oxidizing/Reducing Agents | Generally Stable | Compatibility depends on the specific reagent and other functional groups present. |

Advanced Applications of Tert Butyl 2 Amino 4,4 Dimethylpentanoate in Complex Molecular Synthesis

Tert-butyl 2-amino-4,4-dimethylpentanoate as a Chiral Building Block

The chirality and steric bulk of this compound make it an invaluable chiral building block in asymmetric synthesis. As a derivative of tert-leucine, it introduces a sterically demanding neopentyl group, which can significantly influence the three-dimensional structure of a molecule, a critical factor in modulating biological activity. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions, allowing for further synthetic manipulations. peptide.com

The synthesis of peptides containing non-natural amino acids is a key strategy in medicinal chemistry to develop novel therapeutic agents with improved properties, such as enhanced metabolic stability and specific conformational preferences. nih.govnih.gov this compound is particularly useful in this context. Its incorporation into a peptide backbone results in a peptidomimetic or a non-natural peptide with significant steric hindrance around the alpha-carbon. This modification prevents enzymatic degradation by proteases, which are often highly specific to natural amino acid residues, thereby increasing the in vivo half-life of the peptide. The bulky side chain can also be used to probe or disrupt protein-protein interactions by occupying binding pockets more effectively than natural amino acid side chains.

The conformational flexibility of natural peptides can be a drawback in drug design, as it often leads to reduced binding affinity and selectivity for their biological targets. The introduction of sterically demanding residues like this compound is a powerful method to induce conformational rigidity. The large neopentyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, forcing the peptide into a more defined secondary structure, such as a turn or a helical conformation. This pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding to a receptor. In the synthesis of pseudopeptides, where the amide bond is replaced by other functionalities, this building block helps to maintain a peptide-like structure while introducing novel chemical properties. orgsyn.org

Macrocycles, particularly cyclic peptides, are an important class of molecules with diverse biological activities, including anticancer properties. nih.gov The synthesis of these complex structures often relies on the use of unique amino acid building blocks to facilitate the cyclization step and to define the final three-dimensional shape of the macrocycle. This compound can be employed as a "cornerstone" residue in macrocyclization. Its bulky side chain can act as a conformational control element, predisposing the linear peptide precursor into a conformation that is favorable for ring closure. This can lead to higher yields in the often-challenging macrocyclization step and can lock the final macrocycle into a biologically active conformation.

The total synthesis of natural products is a cornerstone of organic chemistry that enables access to complex and biologically active molecules. nih.govunimelb.edu.au Furthermore, total synthesis provides the opportunity to create analogues of these natural products with potentially improved therapeutic properties. mdpi.com By strategically replacing a natural amino acid residue with this compound in the synthesis of a natural product analogue, chemists can systematically probe the structure-activity relationship (SAR). This substitution can lead to analogues with enhanced stability, altered solubility, or improved binding affinity for their target. The unique steric profile of this non-natural amino acid allows for the exploration of chemical space that is not accessible with the canonical set of 20 proteinogenic amino acids.

Utility in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov In this approach, building blocks with unique structural features are essential for creating novel molecular scaffolds. This compound, with its distinct steric and electronic properties, is an excellent candidate for inclusion in DOS libraries. Its protected amine and carboxylic acid functionalities allow for its incorporation into a variety of molecular backbones using standard peptide coupling or other condensation reactions. The presence of the bulky neopentyl group ensures that the resulting library members possess significant three-dimensional complexity, increasing the likelihood of discovering compounds with novel biological activities. In combinatorial chemistry, this building block can be systematically incorporated into peptide or small molecule libraries to rapidly generate a multitude of analogues for biological evaluation.

Analytical and Spectroscopic Characterization Methodologies for Tert Butyl 2 Amino 4,4 Dimethylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Tert-butyl 2-amino-4,4-dimethylpentanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its chemical structure.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (tert-butyl ester) | ~1.45 | Singlet | 9H |

| -C(CH₃)₃ (neopentyl) | ~0.95 | Singlet | 9H |

| -CH₂- | ~1.60-1.70 | Singlet | 2H |

| -CH- | ~3.30 | Singlet | 1H |

| -NH₂ | ~1.50-2.50 | Broad Singlet | 2H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | ~175 |

| -C (CH₃)₃ (tert-butyl ester) | ~80 |

| -C (CH₃)₃ (neopentyl) | ~31 |

| -C(C H₃)₃ (tert-butyl ester) | ~28 |

| -C(C H₃)₃ (neopentyl) | ~29 |

| -C H₂- | ~50 |

| -C H- | ~60 |

| Quaternary Carbon (C2) | ~55 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would be expected to show correlations between protons that are coupled to each other. However, due to the high degree of substitution and the presence of quaternary centers in this compound, limited COSY correlations are anticipated. A weak correlation might be observed between the -CH- proton and the protons of the -NH₂ group, depending on the solvent and temperature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The predicted HSQC correlations would link the proton signals to their corresponding carbon signals as listed in the tables above. For instance, the signal at ~1.45 ppm would correlate with the carbon signal at ~28 ppm, confirming the assignment of the tert-butyl ester methyl groups.

Correlations from the protons of the tert-butyl ester group to the ester carbonyl carbon and the quaternary carbon of the ester.

Correlations from the protons of the neopentyl group to the adjacent methylene (B1212753) carbon and the quaternary carbon at position 4.

Correlations from the methylene protons to the alpha-carbon and the quaternary carbon at position 4.

Correlations from the alpha-proton to the carbonyl carbon and the methylene carbon.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₂₃NO₂), the predicted exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value. The molecular weight of a related compound, tert-Butyl 2-amino-2,4-dimethylpentanoate, is reported as 201.31 g/mol , with a monoisotopic mass of 201.172878976 Da. nih.gov This provides a close approximation for the target molecule.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid esters. In positive ion mode, the protonated molecule [M+H]⁺ would be the base peak. The fragmentation of this ion under collision-induced dissociation (CID) would be expected to follow predictable pathways. A common fragmentation pathway for compounds containing a tert-butyl ester group involves the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. doaj.orgnih.gov Another characteristic fragmentation would be the loss of the entire tert-butoxy (B1229062) group.

Predicted ESI-MS Fragmentation:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment |

| [M+H]⁺ | [M+H - C₄H₈]⁺ | 56 | Loss of isobutylene |

| [M+H]⁺ | [M+H - C₄H₉O]⁺ | 73 | Loss of tert-butoxy radical |

| [M+H]⁺ | [M+H - NH₃]⁺ | 17 | Loss of ammonia (B1221849) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR and Raman Data:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3300-3500 (broad) | 3300-3500 (weak) | Stretching |

| C-H (Alkyl) | 2850-3000 | 2850-3000 | Stretching |

| C=O (Ester) | 1730-1750 (strong) | 1730-1750 (weak) | Stretching |

| C-N | 1000-1250 | 1000-1250 | Stretching |

| C-O (Ester) | 1150-1250 | 1150-1250 | Stretching |

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group and a broad band for the N-H stretching of the primary amine. The Raman spectrum would show strong signals for the C-H and C-C bond vibrations of the alkyl framework. The combination of these spectroscopic methods provides a robust and comprehensive characterization of this compound.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the compound from impurities and the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a primary method for assessing the chemical purity of this compound. This technique separates the target compound from any starting materials, by-products, or degradation products.

A typical HPLC method would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. Since this compound lacks a strong chromophore, detection might be performed at low UV wavelengths (around 200-220 nm). For enhanced sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used as alternatives to DAD.

Table 1: Illustrative HPLC-DAD Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (210 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is another powerful technique for purity analysis, particularly when the analyte is volatile or can be made volatile through derivatization. Due to the polar amino and carboxylic acid functionalities (even as a tert-butyl ester), direct GC analysis of this compound is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability. northwestern.edunih.gov

A common derivatization agent for amino acids is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the primary amine to its corresponding N-tert-butyldimethylsilyl (TBDMS) derivative. northwestern.edunih.govnih.gov The resulting derivative is significantly more volatile and amenable to GC analysis. The analysis is typically performed on a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of impurities.

Table 2: Example GC-MS Parameters for TBDMS-derivatized this compound

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (Scan range 50-500 m/z) |

| Derivatization | MTBSTFA in pyridine, 70 °C for 30 min |

For chiral molecules like this compound, determining the enantiomeric purity is critical. Chiral chromatography is the most widely used technique for this purpose. This can be achieved using either chiral HPLC or chiral GC.

In chiral HPLC, a chiral stationary phase (CSP) is used to differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating the enantiomers of amino acid derivatives. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification.

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Optical rotation and Circular Dichroism (CD) spectroscopy are powerful non-destructive techniques used to probe the stereochemistry of chiral molecules.

Optical rotation measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the concentration, solvent, temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). For this compound, a non-zero optical rotation value would confirm its chirality, and the sign of the rotation (+ or -) can be used to distinguish between the two enantiomers, although it does not directly determine the absolute configuration (R or S) without comparison to a known standard.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores. While the ester carbonyl group in this compound is a weak chromophore, it can still give rise to a CD signal. The sign and intensity of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral center, often with the aid of computational chemistry to predict the theoretical CD spectrum for each enantiomer. researchgate.netresearchgate.net

X-ray Crystallography of this compound and Its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. If this compound itself does not readily form single crystals suitable for X-ray diffraction, a crystalline derivative can be prepared. This often involves reacting the amino group with a suitable reagent to introduce a group that promotes crystallization. nih.govresearchgate.netnsf.govmdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This provides unambiguous information about bond lengths, bond angles, and the absolute configuration of the chiral center.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

| Formic Acid |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| Pyridine |

| n-Hexane |

| Isopropanol |

Theoretical and Computational Investigations of Tert Butyl 2 Amino 4,4 Dimethylpentanoate

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a fundamental computational technique used to identify the most stable three-dimensional arrangements of a molecule, known as its conformers. For flexible molecules like tert-butyl 2-amino-4,4-dimethylpentanoate, which has several rotatable single bonds, a multitude of conformations are possible. The goal of energy minimization is to find the specific geometries that correspond to the lowest potential energy, which are the most likely to be populated at equilibrium.

The structure of this compound is characterized by significant steric bulk from two key groups: the tert-butyl ester group and the tert-butyl group at the 4-position of the pentanoate backbone (a neopentyl group). These bulky groups dominate the molecule's conformational preferences by creating steric strain when they are brought into close proximity.

Table 1: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Description | Expected Influence on Stability |

|---|---|---|

| N-C2-C3-C4 | Defines the backbone shape | Staggered conformations are preferred to minimize gauche interactions. |

| C2-C(O)-O-C(tert-butyl) | Orientation of the tert-butyl ester | Rotation influences interaction with the amino group and the C3 side chain. |

The energy difference between various conformers can be used to predict their relative populations at a given temperature, providing a detailed picture of the molecule's dynamic behavior in solution.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed description of a molecule's electronic structure than molecular mechanics. These calculations can determine the distribution of electrons within the molecule, which is key to understanding its reactivity.

For this compound, key insights would be gained from analyzing the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The location of the HOMO indicates the most likely site for electrophilic attack. In this molecule, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to its lone pair of electrons, making it the primary nucleophilic center.

LUMO: The location of the LUMO indicates the most likely site for nucleophilic attack. The LUMO is anticipated to be centered on the carbonyl carbon of the ester group (C=O), which is inherently electrophilic.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Quantum chemical studies on other amino-functionalized molecules have successfully used FMO analysis to correlate molecular structure with reactivity. researchgate.netnih.gov

Calculations can also generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (red) around the amino nitrogen and carbonyl oxygen, and a region of positive potential (blue) around the carbonyl carbon and the amino hydrogens.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound | Implication |

|---|---|---|

| HOMO Energy | Relatively high, localized on the amino group nitrogen. | The amino group is the primary site for reaction with electrophiles. |

| LUMO Energy | Relatively low, localized on the carbonyl carbon. | The ester carbonyl is the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to large. | Suggests reasonable kinetic stability under standard conditions. |

| Mulliken Charges | Negative charge on N and O atoms; positive charge on carbonyl C. | Confirms the nucleophilic and electrophilic centers within the molecule. |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of both intramolecular dynamics and intermolecular interactions with other molecules, such as solvents.

An MD simulation of this compound in a solvent like water or dimethylformamide would reveal how the solvent molecules arrange themselves around the solute. researchgate.net Key interactions would include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the amino nitrogen can act as hydrogen bond acceptors. MD simulations can quantify the average number and lifetime of these hydrogen bonds.

Van der Waals Interactions: The large, nonpolar tert-butyl groups would primarily interact with the solvent through weaker van der Waals forces. In aqueous solution, these bulky, hydrophobic groups would lead to a significant ordering of water molecules around them, a phenomenon known as the hydrophobic effect.

By analyzing the radial distribution functions (RDFs) from the simulation trajectory, one can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For instance, the RDF for water oxygen atoms around the amino nitrogen would show a sharp peak at a short distance, indicative of strong hydrogen bonding. These simulations are crucial for understanding how the solvent environment influences the molecule's conformational preferences and reactivity. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational chemistry can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common. Predicting ¹H and ¹³C NMR spectra can aid in structure verification and the interpretation of experimental data.

The prediction process typically involves:

Performing a high-level geometry optimization of the molecule's most stable conformer(s) using a method like DFT.

Calculating the NMR shielding tensors for this optimized geometry.

Referencing the calculated shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain chemical shifts (δ) in ppm.

For this compound, distinct signals would be predicted for each unique proton and carbon environment. The steric and electronic effects of the amino and ester groups would influence the chemical shifts of nearby nuclei. For example, the protons on the carbon adjacent to the amino group (C2-H) would be deshielded compared to a simple alkane. Computational tools can be particularly useful for assigning signals in complex molecules where experimental spectra might be ambiguous. nih.govdocbrown.info

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts (Note: These are estimated values based on typical chemical shift ranges and are not from a specific calculation.)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integrating Protons |

|---|---|---|---|

| -C(CH₃ )₃ (ester) | ~1.45 | Singlet | 9H |

| -C(CH₃ )₃ (neopentyl) | ~0.90 | Singlet | 9H |

| -CH₂ - | ~1.60 | Singlet | 2H |

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For this molecule, several reactions could be studied, such as the hydrolysis of the tert-butyl ester or acylation of the amino group.

To study a reaction mechanism, researchers would computationally map the entire reaction coordinate from reactants to products. This involves:

Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway. Computational algorithms can search for these first-order saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For example, a study of the acid-catalyzed hydrolysis of the tert-butyl ester would model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water and subsequent departure of the tert-butanol (B103910) cation. This is analogous to computational studies on the SN1 solvolysis of tert-butyl chloride, where the role of the solvent in stabilizing the carbocation intermediate is critical. dntb.gov.ua Such studies would clarify whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-1,4-di-tert-butylcyclohexane |

| Tetramethylsilane (TMS) |

| Tert-butyl chloride |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sterically hindered amino acid esters like Tert-butyl 2-amino-4,4-dimethylpentanoate traditionally relies on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more efficient and environmentally benign synthetic pathways.

Key areas of development include:

Catalytic Approaches: There is a growing interest in moving away from stoichiometric reagents to catalytic systems. This includes the development of novel metal and organocatalysts for the direct and enantioselective amination of corresponding keto-esters or the esterification of the parent amino acid. rsc.orgrsc.org Such catalytic methods promise higher atom economy and reduced waste streams.

Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as lipases and proteases, for the resolution of racemic amino acid esters or the direct esterification of amino acids in non-conventional media is a promising avenue. nih.govresearchgate.netmdpi.com Research into engineering enzymes with tailored substrate specificity could lead to highly efficient routes for producing enantiomerically pure this compound.

Green Solvents and Conditions: A significant push in modern chemistry is the replacement of hazardous organic solvents with greener alternatives like water or bio-based solvents. nih.govrsc.org The development of synthetic methods that are effective in these solvents, potentially aided by techniques like micellar catalysis, will be crucial. nih.gov Additionally, energy-efficient methods such as mechanochemistry are being explored for esterification reactions. springernature.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Metal/Organo-catalysis | High efficiency, atom economy, enantioselectivity. | Development of catalysts for direct amination and esterification. rsc.org |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, sustainability. youtube.comnih.gov | Engineering enzymes for sterically hindered substrates. mdpi.com |

| Green Chemistry Approaches | Reduced environmental impact, improved safety. mdpi.comresearchgate.net | Use of aqueous media, bio-solvents, and energy-efficient methods. rsc.org |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups of this compound—the amino group, the ester, and the C-H bonds of the neopentyl side chain—offer multiple handles for chemical modification. Future research will likely explore novel transformations to generate a diverse range of derivatives with unique properties.

C-H Functionalization: Direct functionalization of otherwise inert C-H bonds is a rapidly advancing field in organic synthesis. byu.edu Applying these methods to the neopentyl side chain of this compound could introduce new functional groups, leading to novel amino acid derivatives that are otherwise difficult to synthesize. nih.govrsc.org Photocatalysis, in particular, has emerged as a powerful tool for mild and selective C-H functionalization.

Peptide Synthesis and Peptidomimetics: As a bulky, non-proteinogenic amino acid, this compound is a valuable building block for creating peptides and peptidomimetics with enhanced stability against enzymatic degradation. Its incorporation can induce specific secondary structures and conformations in peptides, which is of interest in drug discovery and protein engineering.

Derivatization for Bio-conjugation: The amino group provides a convenient point for attaching probes, labels, or other molecules of interest. Future work could involve developing efficient methods for conjugating this amino acid to biomolecules or surfaces, expanding its utility in diagnostics and biotechnology.

Integration into Automated Synthesis Platforms and Flow Chemistry

The increasing demand for custom peptides and other complex molecules has driven the development of automated synthesis platforms and flow chemistry techniques. These technologies offer advantages in terms of speed, reproducibility, and scalability.

Automated Peptide Synthesis: The steric hindrance of both the t-butyl ester and the neopentyl side chain can pose challenges for standard coupling protocols in automated peptide synthesizers. mdpi.com Future research will focus on optimizing coupling reagents and reaction conditions, such as elevated temperatures, to ensure the efficient incorporation of such bulky amino acids into peptide chains.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters and can enhance the efficiency of challenging reactions. Adapting the synthesis and derivatization of this compound to flow systems could enable on-demand production and facilitate multi-step sequences with minimal purification. rsc.org The development of flow-based methods is particularly relevant for improving the safety and efficiency of handling reactive intermediates.

Expanding Applications in Materials Science and Supramolecular Chemistry

The unique structural properties of this compound make it an intriguing building block for the creation of novel materials with tailored properties.

Polymer Chemistry: Amino acid-based polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. The incorporation of the bulky and hydrophobic neopentyl group of this compound into polymer backbones or as side chains could significantly influence the physical properties of the resulting materials, such as their thermal stability, solubility, and mechanical strength.

Supramolecular Chemistry and Self-Assembly: The self-assembly of small molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Peptides containing bulky amino acids can form unique self-assembling structures like nanotubes and hydrogels. The sterically demanding neopentyl group could be exploited to direct the self-assembly of peptides or other derivatives into novel supramolecular architectures with potential applications in drug delivery, tissue engineering, and catalysis.

| Application Area | Potential Role of this compound | Research Directions |

| Polymer Science | Introduce hydrophobicity and steric bulk to modify polymer properties. | Synthesis and characterization of polymers incorporating this amino acid. |

| Peptidomimetics | Enhance proteolytic stability and induce specific conformations. | Incorporation into bioactive peptides and study of structure-activity relationships. |

| Supramolecular Assembly | Direct the formation of novel nanostructures through steric interactions. | Design and synthesis of self-assembling systems based on this building block. |

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 2-amino-4,4-dimethylpentanoate, and how do reaction conditions influence yield?

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to confirm the tert-butyl group (δ 1.4 ppm singlet) and amine protons (δ 1.8–2.2 ppm). IR spectroscopy (N-H stretch ~3350 cm, ester C=O ~1720 cm) and high-resolution mass spectrometry (HRMS, [M+H] calc. for CHNO: 200.1651) are essential. Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the tert-butyl ester. Degradation studies show <5% decomposition after 6 months under these conditions. Avoid exposure to strong acids/bases (e.g., TFA or NaOH) and moisture, which accelerate ester cleavage .

Advanced Research Questions